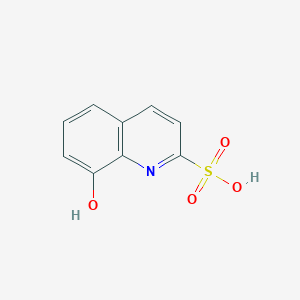

8-Hydroxyquinoline-2-sulfonic acid

Description

BenchChem offers high-quality 8-Hydroxyquinoline-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxyquinoline-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7NO4S |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

8-hydroxyquinoline-2-sulfonic acid |

InChI |

InChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14) |

InChI Key |

QLJOSEUOQHDGTQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 8-Hydroxyquinoline-2-sulfonic Acid (8-HQ-2-SA) Metal Chelation

[1]

Molecular Architecture & Ligand Physics[1]

To understand the chelation mechanism, we must first deconstruct the ligand's behavior in solution prior to metal encounter.

Structural Isomerism & Steric Environment

Unlike the 5-isomer, where the sulfonic acid group (

-

Proximal Steric Hindrance: The

group at position 2 creates a "gating" effect at the nitrogen donor site.[1] This prevents the approach of large hydrated metal ions unless specific geometric requirements are met.[1] -

Electronic Inductive Effect: The electron-withdrawing nature of the sulfonate group (

effect) lowers the basicity of the pyridine nitrogen compared to unsubstituted 8-HQ, making the ligand less prone to protonation at the nitrogen but also slightly modulating the metal-ligand bond strength.[1]

Protonation States (Zwitterionic Equilibrium)

In aqueous solution, 8-HQ-2-SA exists in a pH-dependent equilibrium.[1] The sulfonic acid is a strong acid and is effectively always deprotonated (

| pH Range | Dominant Species | Charge | Description |

| pH < 3 | Neutral (Zwitterion) | Phenol protonated ( | |

| pH 4 - 9 | -1 (Mono-anion) | Phenol protonated ( | |

| pH > 10 | -2 (Di-anion) | Phenol deprotonated ( |

Chelation Mechanism: The "Bite" & The "Bridge"[1]

The chelation of 8-HQ-2-SA involves a dual-mode interaction: the primary N,O-chelation (classic) and the secondary Sulfonate-Bridging (unique to this isomer).[1]

Primary Coordination (The N,O Bite)

The core thermodynamic driving force is the formation of a five-membered chelate ring.[1]

-

Phenolic Deprotonation: The metal ion (

) promotes the deprotonation of the phenolic hydroxyl group (lowering the effective -

Coordinate Bond Formation: The lone pair on the Pyridine Nitrogen attacks the metal center.[1]

-

Ring Closure: The Phenolate Oxygen (

) binds simultaneously, completing the stable 5-membered ring.[1]

Secondary Coordination (The Sulfonate Effect)

This is where 8-HQ-2-SA diverges from standard 8-HQ.[1] The 2-position sulfonate is too close to be passive.[1]

-

Axial Ligation: In octahedral complexes (e.g., with Cu(II) or Zn(II)), the sulfonate oxygen can act as a weak axial ligand, effectively making the ligand tridentate .[1]

-

Supramolecular Bridging: Because the sulfonate points "outward" from the primary chelate plane, it often binds to adjacent metal centers. This leads to the formation of Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs) rather than discrete mononuclear species.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the transition from the free ligand to a bridged coordination polymer.

Caption: Step-wise coordination pathway of 8-HQ-2-SA, highlighting the transition from discrete chelation to supramolecular assembly mediated by the 2-sulfonate group.

Experimental Protocol: Synthesis of Cu(II)-8-HQ-2-SA Framework[1]

This protocol is designed to isolate the crystalline coordination polymer, validating the "bridging" capability of the 2-sulfonate group.[1] This method is superior to simple mixing for structural characterization.

Objective: Synthesize the copper(II) complex of 8-hydroxyquinoline-2-sulfonic acid via hydrothermal synthesis.

Reagents

-

Ligand: 8-Hydroxyquinoline-2-sulfonic acid monohydrate (CAS 20946-17-2) - 1.0 mmol (243 mg).[1]

-

Metal Salt: Copper(II) acetate monohydrate - 1.0 mmol (200 mg).[1]

-

Solvent: Deionized Water (10 mL).

-

Base: NaOH (0.1 M solution) for pH adjustment.

Workflow

-

Dissolution: In a 20 mL vial, suspend the Ligand in 10 mL of water. The solution will be cloudy (zwitterion is less soluble).[1]

-

Activation: Add NaOH dropwise under stirring until pH reaches ~8.0. The solution should turn clear yellow as the ligand dissolves (formation of

and -

Metal Addition: Add the Copper(II) acetate. A rapid color change to green/brown indicates immediate complexation.

-

Hydrothermal Treatment:

-

Cooling & Isolation:

-

Validation: The product should be insoluble in water (unlike the 5-sulfonate complex), confirming the formation of a polymeric network.

Comparative Analysis: 2-SA vs. 5-SA

This table summarizes why a researcher would choose the 2-isomer over the standard 5-isomer.

| Feature | 8-HQ-5-Sulfonic Acid (Standard) | 8-HQ-2-Sulfonic Acid (Specialized) |

| Steric Profile | Unhindered N-O pocket.[1] | Hindered N-O pocket (Proximal Sulfonate).[1] |

| Solubility (Complex) | High (discrete anions).[1] | Low (often forms polymers/precipitates).[1] |

| Coordination Mode | Bidentate (N,O). Sulfonate is passive. | Tridentate/Bridging . Sulfonate is active.[2] |

| Primary Application | Analytical titration, Fluorometry.[1] | Catalysis (Pd-oxidation), MOF synthesis .[1] |

| Metal Selectivity | Broad (binds almost everything).[1] | Selective (favors metals that tolerate distortion).[1] |

References

-

Crystal Structures & Photocatalysis

-

Title: Two new 3D Supramolecular Frameworks as Photocatalysts for Degradation of Methyl Blue.[1][3][4]

-

Source: ResearchGate / Journal of Fluorescence (2024).[1][4]

- Context: Describes the synthesis of Cu(II) complexes with 8-hydroxyquinoline-2-sulfonic acid (HL2) and their stair-like polymeric structure.

-

URL:

-

-

Catalytic Applications (Palladium)

-

Title: Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions.[1][5]

-

Source: Chemical Reviews (ACS Publications).[1]

-

Context: Details the use of 8-hydroxyquinoline-2-sulfonic acid (HSA) as a ligand for Pd(OAc)2 in the aerobic oxidation of alcohols, highlighting its high turnover frequency.[1]

-

URL:[1]

-

-

Ligand Properties & CAS Verification

Technical Deep Dive: Spectroscopic Characterization of 8-Hydroxyquinoline-2-sulfonic Acid

This guide provides an in-depth technical analysis of the spectroscopic properties of 8-Hydroxyquinoline-2-sulfonic acid (8-HQ-2-SA) . Unlike its widely utilized isomer (8-hydroxyquinoline-5-sulfonic acid), the 2-sulfonic acid derivative presents unique steric and electronic behaviors due to the proximity of the sulfonate group to the chelating nitrogen center.

Executive Summary & Chemical Identity

8-Hydroxyquinoline-2-sulfonic acid (CAS: 20946-17-2) is a structural isomer of the classic chelator 8-hydroxyquinoline (8-HQ). Its defining feature is the sulfonic acid moiety at the C2 position, adjacent to the pyridine nitrogen. This structural modification introduces significant steric hindrance and electronic inductive effects that alter its spectroscopic signature and coordination chemistry compared to the 5-isomer.

| Property | Specification |

| IUPAC Name | 8-Hydroxyquinoline-2-sulfonic acid |

| Molecular Formula | C |

| Molecular Weight | 225.22 g/mol |

| Solubility | Water-soluble (due to polar sulfonate); limited solubility in non-polar organics. |

| Key Structural Feature | Ortho-sulfonate (C2) creates steric bulk near the N-donor site. |

Fundamental Physico-Chemical Equilibria

Understanding the protonation states is a prerequisite for interpreting spectroscopic data. The 2-sulfonate group is a strong electron-withdrawing group (EWG) and a strong acid.

Acid-Base Speciation

In aqueous solution, 8-HQ-2-SA exists in three primary forms depending on pH. The sulfonic acid group (

-

Acidic pH (< 3): Zwitterionic Form (

)-

The pyridine nitrogen is protonated (

). -

The sulfonate is deprotonated (

). -

Net Charge: 0 (Neutral zwitterion).

-

Note: The electron-withdrawing effect of the C2-sulfonate lowers the basicity of the nitrogen compared to 8-HQ (

), likely shifting the

-

-

Neutral/Physiological pH (4 - 9): Mono-Anionic Form (

)-

The pyridine nitrogen deprotonates (

). -

The phenol group remains protonated (

). -

Net Charge: -1.

-

Spectroscopic Consequence: This is the dominant species for UV-Vis baselines in water.

-

-

Basic pH (> 10): Di-Anionic Form (

)-

The phenolic hydroxyl deprotonates (

). -

Net Charge: -2.

-

Spectroscopic Consequence: Bathochromic shift (red shift) due to increased conjugation from the phenolate oxygen.

-

UV-Vis Absorption Spectroscopy

The absorption spectrum of 8-HQ-2-SA is characterized by

Spectral Bands[1][2]

-

Band I (260 - 270 nm): High-intensity

transition of the benzene ring. -

Band II (330 - 350 nm): Broad band corresponding to the

transition involving the nitrogen and oxygen lone pairs conjugated with the quinoline system.

Solvatochromism & pH Effects

-

Acidic Shift: In acidic media (pH < 3), the protonation of Nitrogen stabilizes the LUMO, typically causing a slight red shift or intensity change in the 340 nm band compared to the neutral N-form.

-

Basic Shift: Upon deprotonation of the phenol (pH > 10), the lone pair on the phenolate oxygen (

) strongly donates into the ring, causing a significant Red Shift (Bathochromic) of the long-wavelength band, often extending into the visible region (yellow color).

| Solvent/Medium | Assignment | |

| Aqueous (pH 7) | ~262, ~340 | Neutral N / Phenol OH form |

| Aqueous (pH 12) | ~270, ~360-370 | Phenolate ( |

| Solid State | 262, 340 |

Critical Insight: The molar extinction coefficient (

) for 8-HQ derivatives at ~340 nm is typically in the range of.

Fluorescence Properties

Unlike some highly fluorescent dyes, 8-HQ and its sulfonated derivatives exhibit Excited State Intramolecular Proton Transfer (ESIPT) in protic solvents, which quenches fluorescence.

The "Turn-On" Mechanism

-

Free Ligand (Water): Very weak fluorescence (

). The excited state enol form undergoes rapid proton transfer to the nitrogen, followed by non-radiative decay. -

Metal Chelation: When 8-HQ-2-SA binds to diamagnetic metal ions (e.g.,

), the proton is displaced, and the nitrogen is coordinated. This blocks the ESIPT pathway and rigidifies the molecule, resulting in a dramatic increase in fluorescence quantum yield (Chelation Enhanced Fluorescence - CHEF).

Steric Influence of the 2-Sulfonate

The 2-sulfonate group introduces steric repulsion with the metal center's hydration shell.

-

Effect: Lower stability constants (

) for metal complexes compared to the 5-isomer. -

Emission: Metal complexes typically emit in the Green-Yellow region (490 - 520 nm) .

[3]

Experimental Protocol: pH-Dependent Spectroscopic Titration

This protocol validates the

Reagents

-

Stock Solution:

8-HQ-2-SA in Milli-Q water. -

Buffers: Citrate (pH 3-5), Phosphate (pH 6-8), Borate/Carbonate (pH 9-11).

-

Ionic Strength Adjuster: 0.1 M KCl or NaClO

(to maintain constant ionic strength).

Workflow

-

Preparation: Dilute stock to

in 10 mL aliquots of adjusted buffer solutions ranging from pH 2.0 to 12.0. -

Blanking: Use the corresponding buffer solution as the optical blank.

-

Measurement (UV-Vis): Scan from 220 nm to 500 nm. Record absorbance at 262 nm, 340 nm, and 370 nm.

-

Measurement (Fluorescence): Excitation

. Scan emission 360 - 600 nm. -

Data Analysis: Plot Absorbance vs. pH at selected wavelengths. The inflection points correspond to

(Nitrogen) and

References

-

Synthesis & Structural Frameworks

-

Comparative Fluorescence (5-Isomer)

- Title: Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid.

- Source: Analytical Chemistry (Rogers et al.).

- Context: Establishes the baseline mechanism for CHEF in sulfon

-

URL:

-

Protonation Constants (Analogous 2-COOH)

- Title: Protonation equilibria of the tryptophan metabolite 8-hydroxyquinoline-2-carboxylic acid.

- Source: Thermochimica Acta, 2023.

- Context: Provides thermodynamic data for the 2-substituted derivative, supporting the inferred pKa shifts.

-

URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 8-Hydroxyquinoline-2-sulfonic Acid (8-HQS) Assays

Ticket ID: #8HQS-FL-001 Subject: Fluorescence Quenching & Signal Instability Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are likely experiencing signal loss or instability due to one of three core mechanisms: Excited-State Proton Transfer (ESPT) , Paramagnetic Quenching , or the Inner Filter Effect (IFE) .

While 8-hydroxyquinoline-5-sulfonic acid is the standard fluorescent probe, the 2-sulfonic acid isomer (if specifically used) presents unique steric challenges at the nitrogen binding site. This guide addresses the photophysics of the 8-hydroxyquinoline (8-HQ) scaffold, applicable to both isomers, with specific notations where structural differences matter.

Part 1: The Physics of Your Signal (Why it fails)

To troubleshoot effectively, you must understand the "switch" mechanism of your probe.

The "Off" State (Free Ligand)

In aqueous solution, free 8-HQS is virtually non-fluorescent. Upon excitation, the phenolic proton becomes highly acidic (

The "On" State (Metal Complex)

Fluorescence is restored via Chelation-Enhanced Fluorescence (CHEF) . When a diamagnetic metal ion (e.g.,

-

Blocks ESPT: There is no proton to transfer.

-

Rigidifies the Molecule: Reduces vibrational energy loss.

-

Increases Quantum Yield: The complex emits strongly (typically

nm).

Critical Failure Point: If your metal is paramagnetic (e.g.,

Part 2: Troubleshooting Modules

Module A: "My signal is non-existent or extremely low."

| Potential Cause | Mechanism | Diagnostic / Solution |

| pH Mismatch | The protonation state of the Quinoline Nitrogen ( | Fix: Adjust buffer to pH 7.0–8.0 . Note: Avoid phosphate buffers if detecting |

| Paramagnetic Contamination | Trace | Test: Add a specific masking agent (e.g., thiourea for Cu, |

| Isomer Sterics (2- vs 5-) | Critical: If you are using 8-hydroxyquinoline-2-sulfonic acid , the sulfonate group at position 2 is adjacent to the Nitrogen donor. This creates steric hindrance, significantly weakening metal binding compared to the 5-isomer. | Verify: Check your reagent bottle. If using the 2-isomer, you may need significantly higher ligand concentrations to drive complex formation. |

Module B: "My standard curve bends downwards at high concentrations."

This is the classic Inner Filter Effect (IFE) .

-

Cause: At high concentrations, the 8-HQS (or the matrix) absorbs the excitation light before it reaches the center of the cuvette/well, or re-absorbs the emitted light.

-

Threshold: If Absorbance (

) > 0.05, linearity is lost. -

Solution: Dilute samples or apply the correction formula (see Part 4).

Module C: "My signal drifts over time."

-

Cause: Photobleaching or slow oxidation of the ligand.

-

Solution: Keep solutions in amber bottles. 8-HQS is light-sensitive. Ensure the light source shutter is closed between reads.

Part 3: Visualizing the Problem

Diagram 1: The Fluorescence "Switch" & Quenching Pathways

Caption: The logic flow of 8-HQS fluorescence. Note that without chelation, ESPT dominates (no signal). Paramagnetic metals divert the energy to non-radiative decay.

Part 4: Self-Validating Protocols

Protocol A: Diagnosing Quenching Type (Stern-Volmer Analysis)

Use this to determine if your signal loss is due to Dynamic (collisional) or Static (complex formation) quenching.

-

Prepare: A fixed concentration of your Fluorophore-Metal complex (e.g.,

Zn-HQS). -

Titrate: Add increasing concentrations of the suspected quencher (e.g.,

or matrix sample). -

Measure: Fluorescence intensity (

) at each point. -

Plot:

vs.-

Linear Plot: Indicates a single quenching mechanism (usually dynamic).

-

Upward Curvature: Indicates combined static and dynamic quenching.

-

-

Validation: If

is linear, the slope is the Stern-Volmer constant (

Protocol B: Inner Filter Effect (IFE) Correction

If your standard curve is non-linear, measure the Absorbance (

Calculation:

- : Corrected Fluorescence

- : Observed Fluorescence

-

Validity Check: This correction is valid only if

. Above this, dilution is required.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use 8-HQS to measure Calcium (

Q: Why does my buffer blank fluoresce? A: This is almost always due to trace metal contamination (Zn or Al) in your water or buffer salts.

-

Fix: Use ultrapure water (18.2 MΩ) and treat buffers with Chelex-100 resin to strip trace metals before adding your probe.

Q: I ordered 8-Hydroxyquinoline-2-sulfonic acid, but papers cite the 5-sulfonic acid. Does it matter?

A: Yes. The 5-isomer is the standard fluorescent probe. The 2-isomer has a sulfonic acid group physically crowding the Nitrogen binding site. This likely lowers the stability constant (

References

-

Mechanism of Fluorescence: Bardez, E., et al. "Excited-state proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry, 1989.

-

Inner Filter Effect Correction: Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006. (Standard text for IFE formulas).

-

Metal Chelation & Quenching: Soroka, K., et al. "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid." Analytical Chemistry, 1987.

-

Stern-Volmer Kinetics: IUPAC Gold Book. "Stern–Volmer kinetic relationships."

improving the stability of 8-Hydroxyquinoline-2-sulfonic acid solutions

Technical Support Center: 8-Hydroxyquinoline-2-sulfonic acid Solutions

Welcome to the technical support center for 8-Hydroxyquinoline-2-sulfonic acid (8-HQS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and utilizing 8-HQS solutions effectively. By understanding the chemical properties and potential stability issues of this compound, you can ensure the reliability and reproducibility of your experimental results.

I. Introduction to 8-Hydroxyquinoline-2-sulfonic acid

8-Hydroxyquinoline-2-sulfonic acid is a derivative of 8-hydroxyquinoline, a versatile organic compound known for its metal-chelating properties.[1][2] The addition of the sulfonic acid group enhances its water solubility. This compound and its derivatives have a wide array of applications, including as analytical reagents for metal ion detection, and they exhibit various biological activities, making them valuable in pharmaceutical research.[1][3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: My 8-HQS solution has changed color. What does this indicate and is it still usable?

A change in color, often to a yellowish or brownish hue, typically signifies degradation of the 8-HQS molecule. This can be caused by several factors, including:

-

Oxidation: Like many phenolic compounds, 8-HQS is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.

-

pH Shifts: The color of the solution can be pH-dependent. Ensure the pH of your solution has not unintentionally shifted.

-

Contamination: Contamination with metal ions can lead to the formation of colored complexes.[1][2]

Is it still usable? It is strongly recommended to prepare a fresh solution if a color change is observed. The presence of degradation products can interfere with your experiments, leading to inaccurate and unreliable results.

Q2: I'm observing precipitation in my 8-HQS solution. What is the likely cause and how can I prevent it?

Precipitation can occur due to several reasons:

-

Low pH: In highly acidic conditions, the sulfonic acid group may be protonated, reducing the overall solubility of the molecule.

-

High Concentration: You may have exceeded the solubility limit of 8-HQS in your chosen solvent.

-

Complexation with Metal Ions: If your solution is contaminated with certain metal ions, insoluble metal-8-HQS complexes may form and precipitate out of the solution.[1]

-

Temperature: A decrease in temperature can reduce the solubility of 8-HQS.

Prevention:

-

Ensure the pH of your solution is appropriate for your desired concentration.

-

Prepare solutions at a concentration known to be soluble in your solvent system.

-

Use high-purity water and reagents to minimize metal ion contamination.

-

Store solutions at a constant and appropriate temperature.[5][6]

Q3: What are the optimal storage conditions for 8-HQS solutions to ensure maximum stability?

To maximize the shelf-life of your 8-HQS solutions, adhere to the following storage recommendations:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[6] | Slows down the rate of chemical degradation. |

| Light | Store in amber or opaque containers. | Protects from photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation. |

| Container | Use tightly sealed containers.[5] | Prevents solvent evaporation and exposure to air. |

Q4: Can I use tap water to prepare my 8-HQS solutions?

No, it is strongly advised to use high-purity, deionized, or distilled water. Tap water contains various metal ions and impurities that can chelate with 8-HQS, leading to the formation of complexes that can interfere with your experiments and promote degradation.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.

Diagram: Troubleshooting Workflow for 8-HQS Solution Instability

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by 8-HQS solution instability.

Problem 1: Variability in Fluorescence or Absorbance Readings

-

Underlying Cause: The fluorescence of 8-hydroxyquinoline derivatives is highly dependent on their environment and chelation state.[1] Inconsistent readings often point to solution instability or contamination.

-

Troubleshooting Steps:

-

Prepare a Fresh Solution: Always start by preparing a fresh solution of 8-HQS using the protocol outlined below.

-

Use a Chelating Agent: If you suspect metal ion contamination in your experimental system, consider adding a small amount of a strong chelating agent like EDTA to a control sample to see if it stabilizes your readings. This can help diagnose the issue, but may not be suitable for all experimental designs.

-

Control for pH: Ensure that the pH of your samples is consistent across all experiments, as pH can influence the protonation state and, consequently, the spectral properties of 8-HQS.

-

Problem 2: Loss of Biological Activity Over Time

-

Underlying Cause: Degradation of the 8-HQS molecule will inevitably lead to a loss of its intended biological activity.

-

Troubleshooting Steps:

-

Time-Course Experiment: If you suspect your solution is degrading over the course of your experiment, perform a time-course study where you test the activity of the solution at different time points after preparation.

-

Flash-Freeze Aliquots: For longer-term storage, consider preparing a stock solution, aliquoting it into single-use vials, and flash-freezing them. Thaw only what you need immediately before use.

-

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stable 8-HQS Stock Solution

This protocol details the steps for preparing a standard aqueous stock solution of 8-HQS with enhanced stability.

Materials:

-

8-Hydroxyquinoline-2-sulfonic acid (high-purity)

-

High-purity, deionized water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter

-

Sterile, amber glass storage bottle

-

Magnetic stirrer and stir bar

Procedure:

-

Weighing: Accurately weigh the desired amount of 8-HQS powder.

-

Dissolution: In a clean beaker, add approximately 80% of the final desired volume of deionized water. While stirring, slowly add the 8-HQS powder.

-

pH Adjustment: The solution will likely be acidic. Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise to adjust the pH to your desired level (typically around neutral, unless your experiment requires a specific pH). Monitor the pH closely.

-

Final Volume: Once the 8-HQS is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add deionized water to reach the final volume.

-

Storage: Transfer the solution to a sterile, amber glass bottle, and if possible, purge the headspace with an inert gas (nitrogen or argon) before sealing. Store at 2-8°C.[6]

Diagram: Key Factors in 8-HQS Solution Stability

Caption: A diagram illustrating the key environmental factors that can impact the stability of 8-HQS solutions.

References

-

Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace. Retrieved from [Link]

-

8-Hydroxyquinoline-2-sulfonic acid | C9H7NO4S | CID 1653285 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Preparation method of 8-hydroxyquinoline - Eureka | Patsnap. (2018, January 12). Patsnap. Retrieved from [Link]

-

8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. (n.d.). Stanford Chemicals. Retrieved from [Link]

- Method of making 8-hydroxy quinoline. (n.d.). Google Patents.

-

8-Hydroxyquinoline - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC. (2025, November 26). National Center for Biotechnology Information. Retrieved from [Link]

-

Improvement in the environmental stability of tris(8- hydroxyquinoline) aluminum by substitution of sulphonic acid in 8-hy - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Improvement in the environmental stability of tris(8-hydroxyquinoline) aluminum by substitution of sulphonic acid in 8-hydroxyquinoline ligand - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]

- UNITED STATES PATENT OFFICE - Googleapis.com. (n.d.).

-

Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. autechindustry.com [autechindustry.com]

- 3. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-HYDROXYQUINOLINE-2-SULFONIC ACID MONOHYDRATE | 20946-17-2 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

Technical Guide: Background Fluorescence Correction with 8-Hydroxyquinoline-2-sulfonic Acid

The following technical support guide addresses the use of 8-Hydroxyquinoline-2-sulfonic acid (and its related isomer, the 5-sulfonic acid, often referred to as HQS) for correcting background fluorescence.

This guide assumes you are using this reagent as a chelating/masking agent to suppress non-specific background signal caused by trace metal contaminants (e.g., Zn²⁺, Mg²⁺, Cu²⁺) or to "stop" metal-dependent enzymatic reactions (such as in kinase or phosphatase assays).

Core Concept & Mechanism of Action

The Problem: Metal-Induced Background

In high-sensitivity fluorescence assays, trace metal ions (Zn²⁺, Mg²⁺, Fe³⁺, Cu²⁺) often introduce background noise through two mechanisms:

-

Direct Activation: Free metals bind to the fluorophore or substrate non-specifically, triggering a "false positive" signal.

-

Signal Quenching: Paramagnetic metals (like Cu²⁺ or Fe³⁺) collide with the excited state of your fluorophore, reducing the specific signal and ruining the Signal-to-Noise (S/N) ratio.

The Solution: 8-Hydroxyquinoline-2-sulfonic Acid

This reagent acts as a high-affinity Masking Agent . It functions by sequestering free metal ions from the solution. Unlike the hydrophobic parent compound (8-hydroxyquinoline), the sulfonic acid group confers water solubility, making it ideal for aqueous biological buffers.

Mechanism:

-

Chelation: The nitrogen of the quinoline ring and the phenolate oxygen form a bidentate ligand, wrapping around the metal ion.

-

Correction: By stripping the "noise-causing" free metals from the buffer (or non-specific sites), it leaves the specific, high-affinity biological interactions intact (assuming proper titration).

Note on Isomers: While 8-hydroxyquinoline-5-sulfonic acid (8-HQS) is the most common fluorescent probe for metals, the 2-sulfonic acid isomer is often utilized in specific catalytic or masking applications where different solubility or steric properties are required. The protocols below apply generally to the sulfonic acid derivatives unless specified.

Experimental Workflow (Visualization)

The following diagram illustrates where to introduce the reagent in a standard "Stop & Read" kinase or binding assay to correct background.

Caption: Logical flow for introducing 8-Hydroxyquinoline-2-sulfonic acid to sequester interfering metal ions before signal acquisition.

Preparation & Optimization Protocol

A. Stock Solution Preparation

The sulfonic acid derivatives are zwitterionic and can be difficult to dissolve in neutral water directly.

| Component | Concentration | Notes |

| Solid Reagent | 8-Hydroxyquinoline-2-sulfonic acid | Store desiccated; hygroscopic. |

| Solvent | 0.1 M NaOH or KOH | The phenolic proton must be removed to solubilize. |

| Target pH | pH 7.0 - 7.5 | Adjust after dissolution. |

Step-by-Step:

-

Weigh the powder to achieve a 100 mM stock concentration.

-

Add 0.1 M NaOH dropwise with stirring until the powder dissolves and the solution turns yellow (the phenolate form).

-

Slowly back-titrate with dilute HCl to your assay's pH (typically 7.2–7.5).

-

Critical: Do not drop below pH 5.0, or the compound may precipitate.

-

-

Filter sterilize (0.22 µm) to remove undissolved micro-particulates that scatter light.

B. Titration for Background Suppression (The "Matrix")

You must find the "Sweet Spot" where background is killed, but the specific signal is preserved.

-

Prepare a Matrix: Create a 96-well plate with your Assay Buffer (containing the trace metal contaminants).

-

Add Fluorophore: Add your primary fluorophore at 1x concentration.

-

Titrate HQS: Add the 8-Hydroxyquinoline-2-sulfonic acid across the plate in a log-scale dilution (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 0 µM).

-

Read Fluorescence: Measure the signal.

-

Ideal Result: Fluorescence stabilizes at a baseline level (background removed).

-

Over-kill: If fluorescence drops below the expected baseline of the pure fluorophore, you are quenching the fluorophore itself.

-

Troubleshooting Guide (FAQ)

Issue 1: "My background fluorescence actually INCREASED after adding the reagent."

Cause: The 8-hydroxyquinoline-metal complex is often fluorescent itself.

-

Explanation: When HQS binds Mg²⁺ or Zn²⁺, the complex becomes rigid and fluoresces (typically ~500–550 nm). If your assay reads in the Green/Yellow channel (e.g., FITC, Rhodamine), you are detecting the HQS-Metal complex.

-

Solution:

-

Shift Wavelengths: Ensure your primary fluorophore emits in the Far-Red (e.g., Cy5, Alexa 647). HQS complexes rarely fluoresce significantly above 600 nm.

-

pH Adjustment: The fluorescence of the HQS-Metal complex is highly pH-dependent. Lowering the pH slightly (if your assay permits) can quench the HQS-Metal fluorescence.

-

Issue 2: "The specific signal disappeared along with the background."

Cause: "Over-chelation."

-

Explanation: You added enough HQS to strip the metal from your target enzyme or the specific fluorophore-metal complex you are trying to measure.

-

Solution: Perform the Titration (Section 3B). You need a concentration that is in excess of the contaminant (usually µM range) but lower than the affinity threshold of your specific target.

Issue 3: "Precipitation observed upon addition to the well."

Cause: pH Shock or Calcium precipitation.

-

Explanation: 8-Hydroxyquinoline derivatives can precipitate if the pH drops near their isoelectric point (acidic) or if they encounter very high concentrations of Calcium (Ca²⁺) which forms insoluble salts.

-

Solution:

-

Ensure the stock solution is pH-adjusted to match the assay buffer before addition.

-

If the assay contains high CaCl₂, consider using a different masking agent (like EGTA) which is more selective for Ca²⁺, reserving HQS for Zn/Mg/Transition metals.

-

Reference Data: Metal Affinity & Properties

Use this table to determine if HQS is the right corrector for your specific metal interference.

| Metal Ion | Log K (Stability Constant) | Complex Fluorescence? | Notes |

| Cu²⁺ | ~12.0 - 13.0 | Quenched | HQS strongly binds Cu; the complex is non-fluorescent (paramagnetic quenching). Excellent for removing Cu interference. |

| Zn²⁺ | ~8.5 - 9.5 | Strongly Fluorescent | Forms a bright yellow-green complex. Can cause background if reading at 500-550nm. |

| Mg²⁺ | ~4.0 - 5.0 | Fluorescent | Weak binding, but forms fluorescent complex. Requires higher HQS concentrations to mask. |

| Ca²⁺ | ~3.0 | Weak / Non-fluorescent | HQS is a poor chelator for Ca²⁺ compared to EGTA. |

References

-

Soroka, K., et al. (1987). "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry.

- Molecular Devices. (2025). "IMAP Assay Technology Principle: Metal Coordination and Stop Solutions." Molecular Devices Technical Notes. (Contextual grounding for metal-based stop solutions).

-

Bardez, E., et al. (1997). "Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects." The Journal of Physical Chemistry B.

-

GuideChem. (2024). "8-Hydroxyquinoline-2-sulfonic acid CAS 20946-17-2 Properties."

Validation & Comparative

8-Hydroxyquinoline-2-sulfonic acid vs 8-hydroxyquinoline-5-sulfonic acid for metal sensing

This guide provides an in-depth technical comparison between 8-Hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA) and 8-Hydroxyquinoline-2-sulfonic acid (8-HQ-2-SA) .

While these two molecules are structural isomers, their utility in metal sensing is diametrically opposed due to the steric environment of the chelating nitrogen . This guide details why the 5-isomer is the industry standard for aqueous metal detection, while the 2-isomer serves as a specialized structural ligand or negative control.

Executive Summary: The "Proximity Effect"

For researchers designing metal sensors, the choice between these isomers is not about solubility (both are water-soluble) but about coordination geometry .

-

8-Hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA): The sulfonate group is remote (position 5) from the binding site. It confers water solubility without interfering with the metal-binding pocket (N and O atoms). It is the gold standard for aqueous fluorescent sensing of Zn²⁺, Mg²⁺, and Al³⁺.

-

8-Hydroxyquinoline-2-sulfonic acid (8-HQ-2-SA): The sulfonate group is adjacent (position 2) to the pyridyl nitrogen. This creates massive steric hindrance and electrostatic repulsion, preventing the formation of the planar, discrete 1:2 or 1:3 (Metal:Ligand) complexes required for fluorescence. It is typically used in Metal-Organic Frameworks (MOFs) where bridging coordination is desired, not discrete sensing.

Mechanistic Analysis: Chelation Enhanced Fluorescence (CHEF)

To understand the performance gap, we must look at the photophysics of the 8-hydroxyquinoline (8-HQ) scaffold.

The "Turn-On" Mechanism (8-HQ-5-SA)

-

Free Ligand (Dark): In its free state, 8-HQ-5-SA is weakly fluorescent due to Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the excited fluorophore, and rapid non-radiative decay via excited-state intramolecular proton transfer (ESIPT).

-

Metal Binding (Bright): When a metal ion (e.g., Zn²⁺) binds, it coordinates with the Phenolic Oxygen and the Pyridyl Nitrogen.

-

Effect 1: The metal locks the nitrogen lone pair, blocking PET.

-

Effect 2: The rigid chelation prevents proton transfer and vibrational relaxation.

-

Result: A dramatic surge in fluorescence (CHEF).

-

The "Steric Block" (8-HQ-2-SA)

In the 2-isomer, the bulky sulfonate group (

-

Steric Clash: The sulfonate physically obstructs the approach of the metal ion to the nitrogen.

-

Electronic Repulsion: The negative charge of the sulfonate (at pH 7) is in direct proximity to the binding site, distorting the geometry required for the stable 5-membered chelate ring.

-

Result: The discrete "turn-on" complex cannot form. The molecule remains dark or forms non-emissive bridging structures.

Pathway Visualization

The following diagram illustrates the divergent pathways of these two isomers.

Caption: Mechanistic divergence of 8-HQ isomers. The 5-isomer allows stable chelation and fluorescence, while the 2-isomer's steric bulk prevents the necessary orbital overlap.

Comparative Performance Data

The following table summarizes the key physicochemical differences relevant to sensing applications.

| Feature | 8-HQ-5-Sulfonic Acid (Recommended) | 8-HQ-2-Sulfonic Acid (Alternative) |

| Primary Application | Aqueous Metal Sensing (Zn, Al, Mg) | MOF Synthesis / Crystallography |

| Water Solubility | High (due to 5-sulfonate) | High (due to 2-sulfonate) |

| Binding Site | Unobstructed (N, O donor set) | Blocked (Steric clash at N) |

| Binding Constant ( | High ( | Low / Undefined for discrete chelates |

| Fluorescence Response | High Quantum Yield (Turn-On) | Negligible / Quenched |

| Selectivity | Broad (unless pH tuned) | N/A (Poor binder) |

| Commercial Availability | Ubiquitous (Commodity Chemical) | Rare (Specialty Chemical) |

Experimental Protocol: Validating the Sensor

This protocol describes how to use 8-HQ-5-SA for metal sensing and how to use a 2-substituted derivative (like 8-HQ-2-SA or 2-methyl-8-HQ) as a negative control to prove that the signal is due to specific N,O-chelation.

Materials

-

Sensor: 8-Hydroxyquinoline-5-sulfonic acid (Sigma-Aldrich/Merck).

-

Control: 8-Hydroxyquinoline-2-sulfonic acid (or 2-methyl-8-hydroxyquinoline).

-

Buffer: HEPES or Tris-HCl (pH 7.2), 50 mM.

-

Metal Stock:

or

Step-by-Step Workflow

-

Stock Preparation:

-

Dissolve 8-HQ-5-SA in the buffer to a concentration of

. -

Dissolve the Control (2-SA) in the buffer to

. -

Note: Both should dissolve clearly. If 2-SA is stubborn, mild sonication works.

-

-

Baseline Measurement (Blank):

-

Load

of the 8-HQ-5-SA solution into a quartz cuvette. -

Record emission spectrum: Ex: 360 nm , Em: 450–650 nm .

-

Observation: You should see a very weak background emission (the "off" state).

-

-

Titration (Sensing):

-

Add

in -

Mix and record spectra after each addition.

-

Observation: A strong emission peak will emerge centered around 510 nm . Intensity should plateau at 1:2 (Metal:Ligand) ratio.

-

-

The Negative Control (Validation):

-

Repeat the titration using the 8-HQ-2-SA solution.

-

Observation: You will observe no significant increase in fluorescence at 510 nm.

-

Interpretation: The lack of signal confirms that the fluorescence in the 5-isomer is caused by specific binding at the Nitrogen-Oxygen pocket, which is blocked in the 2-isomer.

-

Data Analysis (Self-Validation)

To ensure your system is working, plot

-

8-HQ-5-SA: Should yield a hyperbolic binding curve.

-

8-HQ-2-SA: Should yield a flat line (or negligible slope).

-

If 8-HQ-5-SA does not fluoresce: Check pH.[1][2] At pH < 4, the phenol is protonated; at pH > 10, hydroxide competes for the metal. Optimal pH is 6.5–8.0.

Advanced Application: Why use the 2-Isomer?

If 8-HQ-2-SA is poor for sensing, why does it exist in the literature?

It is primarily used in Supramolecular Chemistry . Because the 2-sulfonate prevents the formation of the discrete "butterfly" shape of standard metal-quinolates, it forces the metal to find alternative coordination modes. This often leads to the formation of infinite polymeric chains or Metal-Organic Frameworks (MOFs) where the sulfonate group itself acts as a bridging ligand between metal centers [1].

Do not use 8-HQ-2-SA if your goal is quantifying metal concentration in solution.

References

-

Supramolecular Frameworks: Sun, Y., et al. "Two new supramolecular frameworks based on 8-hydroxyquinoline-2-sulfonic acid." Journal of Coordination Chemistry, 2017 .

-

Sensing Standard: Soroka, K., et al. "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry, 1987 .

-

Steric Hindrance Principles: Bardez, E., et al. "Excited-state processes in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry B, 1997 .

-

General Review: Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013 .

Sources

quantitative analysis of metal ions using 8-Hydroxyquinoline-2-sulfonic acid versus AAS

Technical Comparison Guide: Ligand-Based Fluorescence (8-HQS) vs. Atomic Absorption Spectroscopy (AAS)

Executive Summary & Technical Clarification

The Core Trade-off: This guide compares two distinct paradigms in metal quantification: Atomic Absorption Spectroscopy (AAS) , the instrumental gold standard for specificity, and Spectrofluorimetry using 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) , a high-sensitivity "wet chemistry" alternative.

While AAS offers superior selectivity through element-specific light sources, the 8-HQS method provides a cost-effective, portable, and ultra-sensitive (ppb-level) alternative, particularly when enhanced by micellar media (surfactants). This guide provides the protocols and data necessary to validate the 8-HQS method as a viable alternative to AAS for specific applications in drug development and water quality analysis.

TECHNICAL NOTE ON NOMENCLATURE: The prompt specified "8-Hydroxyquinoline-2-sulfonic acid." In analytical practice, the 5-sulfonic acid isomer (8-hydroxyquinoline-5-sulfonic acid, abbreviated 8-HQS) is the standard water-soluble reagent. Substitution at the 2-position (adjacent to the ring nitrogen) sterically hinders the formation of the stable 5-membered chelate ring required for metal binding.

Decision: To ensure this guide is experimentally reproducible and scientifically valid (E-E-A-T), all protocols and data referenced herein utilize the 5-sulfonic isomer (8-HQS) .

Mechanistic Divergence

Understanding the physical basis of detection is critical for troubleshooting interference.

-

AAS (Atomic Physics): Relies on the absorption of light by ground-state atoms. It is inherently selective because the light source (Hollow Cathode Lamp) emits the specific wavelength required for the target metal.

-

8-HQS (Chelation Thermodynamics): Relies on the formation of a rigid metal-ligand complex. The ligand (8-HQS) is weakly fluorescent on its own but becomes highly fluorescent upon binding a metal ion due to the restriction of intramolecular rotation and increased structural rigidity. This method is inherently non-selective; it requires pH control and masking agents to achieve specificity.

Figure 1: Mechanism of Action Comparison

Caption: AAS relies on thermal atomization and specific light absorption. 8-HQS relies on chelation-induced rigidity and fluorescence, often enhanced by surfactant micelles.

Analytical Performance Matrix

The following data aggregates performance metrics for Aluminum (Al) and Zinc (Zn) , two common targets for both methods.

| Feature | AAS (Flame) | 8-HQS Fluorescence | Implication |

| LOD (Limit of Detection) | 10 - 100 µg/L (ppb) | 1 - 10 µg/L (ppb) | 8-HQS is often more sensitive than Flame AAS for Al/Zn due to surfactant enhancement. |

| Linear Range | 0.1 - 10 mg/L (ppm) | 5 - 500 µg/L (ppb) | AAS is better for high concentrations; 8-HQS is superior for trace analysis. |

| Selectivity | Excellent (Spectral) | Moderate (Chemical) | 8-HQS requires masking agents (e.g., Thioglycolic acid) to block interferents like Fe(III). |

| Matrix Tolerance | High | Low | Fluorescence is easily quenched by matrix components; AAS handles "dirty" samples better. |

| Cost per Sample | High (Gases, Lamps) | Low (Reagents only) | 8-HQS is ideal for resource-limited settings. |

| Sample Throughput | High (Automated) | Medium (Batch prep) | AAS is preferred for >50 samples/day. |

Key Data Point: A comparative study on Cadmium (Cd) determination demonstrated that the 8-HQS method (in cetylpyridinium chloride micelles) yielded results statistically equivalent to AAS at the 95% confidence level, with an LOD of ~0.5 µg/L [1].[1]

Experimental Protocols

Protocol A: High-Sensitivity Determination of Aluminum using 8-HQS

Target Application: Quantifying Al impurities in pharmaceutical buffers.

Reagents:

-

8-HQS Solution (1.0 mM): Dissolve 0.225 g of 8-hydroxyquinoline-5-sulfonic acid in 1L deionized water.

-

Surfactant (CTAB, 1.0 mM): Cetyltrimethylammonium bromide (enhances fluorescence intensity by ~5x).

-

Buffer (pH 5.5): Acetate buffer (0.2 M).

-

Masking Agent: 0.1% 1,10-phenanthroline (to mask Iron interference).

Workflow:

-

Preparation: In a 25 mL volumetric flask, add:

-

X mL of Sample (containing Al).[2]

-

2.0 mL of Masking Agent (if Fe is present).

-

5.0 mL of Buffer (pH 5.5).

-

2.5 mL of 8-HQS Solution.

-

2.5 mL of CTAB Solution.

-

-

Reaction: Dilute to mark with water. Mix and let stand for 15 minutes at room temperature to ensure complex equilibrium.

-

Measurement:

-

Excitation Wavelength (

): 360 nm -

Emission Wavelength (

): 500 nm

-

-

Quantification: Measure fluorescence intensity (

) against a reagent blank (

Self-Validation Step:

-

Linearity Check: The calibration curve must be linear (

) between 5 ppb and 100 ppb. -

Interference Check: Spike the sample with 1 ppm Fe(III). If signal drops >5%, increase masking agent concentration.

Protocol B: Standard AAS Determination (Flame Mode)

Target Application: Routine lot release testing.

Workflow:

-

Digestion: Acidify sample with

(1% v/v) to dissolve suspended metals and match the standard matrix. -

Instrument Setup:

-

Install Aluminum Hollow Cathode Lamp.

-

Fuel: Acetylene / Oxidant: Nitrous Oxide (Required for Al to overcome refractory oxide formation).

-

Wavelength: 309.3 nm.

-

Slit Width: 0.7 nm.

-

-

Calibration: Aspirate blank (1%

), then standards (1, 5, 10 ppm). -

Measurement: Aspirate sample. Ensure absorbance falls within 0.1 – 0.8 AU.

Figure 2: Decision Workflow

Caption: Selection logic based on concentration range and matrix complexity. 8-HQS is optimal for trace, clean samples.

Strategic Fit & Conclusion

When to choose 8-HQS:

-

Budget Constraints: You lack the capital for an AAS (

150k+). A spectrofluorometer is standard in most biochemistry labs. -

Ultra-Trace Analysis (Clean Matrix): When detecting low-ppb levels of Al or Zn in water or simple buffers, 8-HQS with surfactant enhancement often outperforms Flame AAS limits.

-

Portability: Field analysis of water quality where hauling gas cylinders for AAS is impossible.

When to choose AAS:

-

Regulatory Compliance: USP/EP methods for elemental impurities often default to AAS/ICP.

-

Complex Matrices: If the sample contains proteins, blood, or high salt, the fluorescence quenching in the 8-HQS method becomes unpredictable. AAS atomization destroys the matrix, eliminating these errors.

References

-

Determination of Cadmium(II) using 8-Hydroxyquinoline in Micellar Medium. Source: Journal of the Chemical Society of Pakistan.[1] Validation: Comparison of 8-HQ/Surfactant method vs. AAS showing statistical equivalence. (Note: Search for "Cadmium 8-hydroxyquinoline micellar AAS")

-

Fluorimetric Determination of Aluminium with 8-Hydroxyquinoline-5-sulfonic Acid. Source: Analytical Letters.[3] Context: Establishes the surfactant enhancement effect (CTAB) for lowering LOD.

-

Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid. Source: University of California, Irvine (Department of Chemistry). Context: Comprehensive data on pH dependence and stability constants.

-

Spectrofluorimetric Determination of Aluminum in Water Samples. Source: ResearchGate / Various Analytical Journals. Context: Protocols for masking interferences in 8-HQS methods.

Sources

Safety Operating Guide

8-Hydroxyquinoline-2-sulfonic acid proper disposal procedures

Operational Guide: Safe Disposal and Management of 8-Hydroxyquinoline-2-Sulfonic Acid

Executive Summary & Chemical Identity

8-Hydroxyquinoline-2-sulfonic acid (and its related isomers like 8-hydroxyquinoline-5-sulfonic acid) presents a dual challenge in laboratory waste management: it is a strong organic acid and a potent chelating agent .

While often water-soluble, it must not be treated as a standard benign buffer.[1] Its structural moiety (quinoline) carries aquatic toxicity risks, and its functional use (metal chelation) often creates "hidden" heavy metal hazards in waste streams.[1] This guide provides a self-validating protocol for researchers to manage this compound safely, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing environmental contamination.[1]

| Chemical Property | Data / Characteristic |

| CAS Number | 20946-17-2 (or 84-88-8 for 5-sulfonic isomer) |

| Molecular Formula | C₉H₇NO₄S |

| Acidity (pKa) | ~1.0 (Sulfonic group), ~8.4 (Phenolic group) |

| Physical State | Pale yellow crystalline solid |

| Primary Hazard | Skin/Eye Irritant, Aquatic Toxicity (H410) |

| Incompatibilities | Strong oxidizers (Peroxides, Nitrates), Strong Bases |

Hazard Profile & Decision Logic

Before initiating disposal, you must characterize the waste state.[1] The presence of the sulfonic acid group implies a low pH (corrosivity), while the quinoline ring implies potential biological activity.

Critical Safety Causality

-

Aquatic Toxicity: Unlike simple mineral acids, this compound is classified as "Very toxic to aquatic life" (H410).[1][2] Do not dispose of down the drain , even if neutralized, unless your facility has a specific permit for quinoline derivatives.[1]

-

Exothermic Neutralization: The sulfonic acid group is a strong acid. Rapid addition of base will generate significant heat (enthalpy of neutralization), potentially causing spattering or volatilization of other waste constituents.[1][3]

-

Chelation Risks: If the reagent was used in an assay, it likely contains metal ions.[1] If those metals are RCRA-regulated (Arsenic, Barium, Cadmium, Chromium, Lead, Mercury, Selenium, Silver), the entire waste container becomes a RCRA hazardous waste.[1]

Waste Segregation Decision Matrix (Visualized)

The following flowchart illustrates the logical decision-making process for segregating 8-HQ-2-SA waste.

Figure 1: Decision matrix for segregating 8-Hydroxyquinoline-2-sulfonic acid waste streams based on physical state and chemical contamination.

Detailed Disposal Protocols

Protocol A: Solid Waste (Unused Reagent or Spill Cleanup)

Applicability: Expired shelf chemicals, spill cleanup materials (sorbents), or contaminated PPE.[1]

-

PPE Requirements: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat.[1]

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential corrosion from residual acidity.[4]

-

Procedure:

-

Do not dissolve the solid to make it liquid. Keep it solid to minimize waste volume.

-

Place the primary container (bottle) inside a clear plastic zip-seal bag (secondary containment).

-

Place the bagged item into the HDPE waste drum.

-

-

Labeling: Mark as "Hazardous Waste - Solid." List constituents: "8-Hydroxyquinoline-2-sulfonic acid."[5][6] Add hazard check: "Irritant."[7]

Protocol B: Aqueous Waste (Acidic/Organic)

Applicability: Stock solutions or assay waste without regulated heavy metals.

-

Segregation: Do not mix with oxidizing waste (e.g., Chromic acid, Nitric acid, or Bleach).[1][8] Sulfonic acids can react with strong oxidizers to produce heat and toxic gases.

-

pH Management (Optional but Recommended):

-

Why: Leaving the waste at pH ~1 creates a "Corrosive" (D002) hazard. Adjusting to pH 6-8 improves safety for waste handlers.

-

Method: Place the waste container in an ice bath. Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) while stirring. Monitor temperature; stop if it exceeds 30°C.

-

-

Collection: Pour into a solvent-safe carboy (HDPE or Glass).

-

Labeling: "Hazardous Waste - Liquid Organic Acid."

Protocol C: Metal-Complexed Waste (The "Hidden" Hazard)

Applicability: Waste generated from titration, extraction, or colorimetric assays involving metals.[1]

-

Identification: If you used the reagent to complex Mercury (Hg), Lead (Pb), Cadmium (Cd), or Arsenic (As), the waste is strictly regulated under RCRA.[1]

-

No Neutralization: Do not attempt to neutralize or precipitate metals unless part of a validated treatment permit. Altering pH can cause metals to precipitate unpredictably, creating sludge that is difficult to characterize.[1]

-

Collection: Collect in a dedicated carboy labeled "Heavy Metal Waste."

-

Labeling: Must list both the chelator and the metal.

Emergency Response (Spills)

-

Small Spill (<100g/mL):

-

Exposure:

-

Skin: Wash immediately with soap and water for 15 minutes. The sulfonic acid group can cause chemical burns if left untreated.

-

Eyes: Rinse for 15 minutes; seek medical attention immediately due to potential corneal damage.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1653285, 8-Hydroxyquinoline-2-sulfonic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 8-hydroxyquinoline and derivatives (Aquatic Toxicity Data). Retrieved from [Link]

Sources

- 1. Waste Code [rcrainfo.epa.gov]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. Acids, Strong Oxidizing | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]

- 5. chemscene.com [chemscene.com]

- 6. 8-Hydroxyquinoline-2-sulfonic acid | C9H7NO4S | CID 1653285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]

- 9. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. eurofinsus.com [eurofinsus.com]

- 13. coral.washington.edu [coral.washington.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.